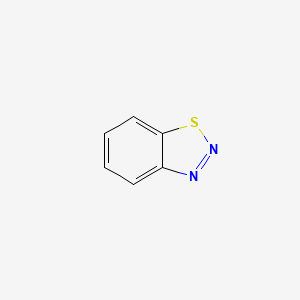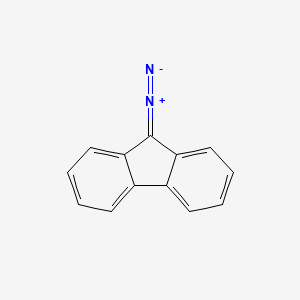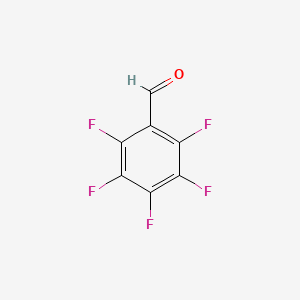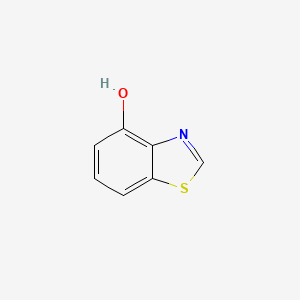
Loméfloxacine
Vue d'ensemble
Description
La lomefloxacine est un antibiotique fluoroquinolone utilisé pour traiter les infections bactériennes, notamment la bronchite et les infections urinaires. Elle est également utilisée comme traitement prophylactique pour prévenir les infections urinaires chez les patients subissant des interventions chirurgicales transrectales ou transurétrales . La lomefloxacine est connue pour son activité antimicrobienne à large spectre contre les bactéries gram-positives et gram-négatives .
Applications De Recherche Scientifique
Lomefloxacin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving fluoroquinolone antibiotics.
Biology: Lomefloxacin is employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Lomefloxacin is used in the development of new drug formulations and delivery systems
Mécanisme D'action
Target of Action
Lomefloxacin, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
Lomefloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by interfering with their activity . This interference results in the inhibition of bacterial DNA replication . The bactericidal action of lomefloxacin is due to this interference, which leads to strand breakage of the bacterial chromosome, supercoiling, and resealing .
Biochemical Pathways
It is known that fluoroquinolones, including lomefloxacin, disrupt dna replication and transcription, which are vital biochemical pathways in bacteria .
Pharmacokinetics
It is known that lomefloxacin is used to treat bacterial infections, including bronchitis and urinary tract infections, and is also used to prevent urinary tract infections prior to surgery .
Result of Action
The molecular and cellular effects of lomefloxacin’s action result in the death of the bacteria. By inhibiting the enzymes necessary for bacterial DNA replication and transcription, lomefloxacin prevents the bacteria from multiplying, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lomefloxacin. For example, studies have shown that lomefloxacin can be degraded by photolysis and peroxidation, with the efficiency of these processes depending on factors such as pH and the presence of catalysts . Additionally, lomefloxacin has been found in various environmental systems like in drinking water and aquatic bodies, which can lead to antibiotic-resistant genes generating toxicity to the species environment, including humans .
Analyse Biochimique
Biochemical Properties
Lomefloxacin exerts its bactericidal effects by interfering with the activity of bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, Lomefloxacin prevents the bacteria from replicating and transcribing their DNA, leading to cell death . The compound interacts with these enzymes through binding interactions, which disrupt their normal function and inhibit bacterial growth.
Cellular Effects
Lomefloxacin affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication and transcription, which are essential for bacterial survival. This inhibition leads to the disruption of cell signaling pathways and gene expression in bacterial cells. Additionally, Lomefloxacin can cause phototoxicity and central nervous system adverse effects in human cells, including dizziness, tremors, and anxiety .
Molecular Mechanism
The molecular mechanism of Lomefloxacin involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. By binding to these enzymes, Lomefloxacin inhibits their activity, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The primary target for gram-negative bacteria is DNA gyrase, while topoisomerase IV is the primary target for gram-positive bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lomefloxacin can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that Lomefloxacin maintains its antibacterial activity over extended periods, but its efficacy can be influenced by factors such as pH and temperature . In vitro and in vivo studies have demonstrated that Lomefloxacin can have long-term effects on cellular function, including the development of bacterial resistance over time .
Dosage Effects in Animal Models
The effects of Lomefloxacin vary with different dosages in animal models. At therapeutic doses, Lomefloxacin effectively treats bacterial infections without causing significant adverse effects. At high doses, Lomefloxacin can cause toxic effects, including cartilage erosion and arthropathy in juvenile animals . These findings highlight the importance of carefully monitoring dosage to avoid adverse effects while maintaining therapeutic efficacy.
Metabolic Pathways
Lomefloxacin is minimally metabolized in the human body, with the majority of the compound being excreted unchanged in the urine. Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant . The compound’s metabolism can be influenced by interactions with other drugs, which can either increase or decrease its metabolic rate .
Transport and Distribution
Lomefloxacin is well-absorbed and widely distributed throughout the body. It has a high degree of tissue distribution and can penetrate various tissues, including the respiratory tract and urinary tract . The compound is minimally bound to plasma proteins, which allows for efficient transport and distribution within the body. Lomefloxacin can also chelate with heavy metals, which can affect its absorption and distribution .
Subcellular Localization
Lomefloxacin’s subcellular localization is primarily within the bacterial cytoplasm, where it exerts its antibacterial effects by targeting DNA gyrase and topoisomerase IV. The compound’s ability to penetrate bacterial cells and reach its target enzymes is crucial for its antibacterial activity . Lomefloxacin does not undergo significant post-translational modifications, but its activity can be influenced by the presence of other molecules within the bacterial cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La lomefloxacine peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de l'acide 1-éthyl-6,8-difluoro-7-(3-méthylpipérazin-1-yl)-4-oxoquinoléine-3-carboxylique avec des réactifs appropriés dans des conditions contrôlées . La synthèse implique généralement le chauffage des réactifs à des températures d'environ 60-70 °C dans un milieu neutre en utilisant une solution d'ammoniac à 5 % à un pH de 7-8 .
Méthodes de production industrielle
En milieu industriel, le chlorhydrate de lomefloxacine peut être préparé en dissolvant de l'hydroxyde de sodium dans de l'eau d'injection refroidie, puis en ajoutant du chlorhydrate de lomefloxacine jusqu'à ce que la solution soit clarifiée. De l'acide chlorhydrique est ensuite ajouté pour précipiter le composé, qui est ensuite centrifugé, filtré et lyophilisé pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
La lomefloxacine subit diverses réactions chimiques, notamment :
Oxydation : La lomefloxacine peut être oxydée dans des conditions spécifiques pour former différents produits.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la lomefloxacine.
Substitution : La lomefloxacine peut subir des réactions de substitution, en particulier en ce qui concerne ses atomes de fluor.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, mais elles impliquent souvent des températures et des niveaux de pH contrôlés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut donner des dérivés oxydés de la lomefloxacine, tandis que les réactions de substitution peuvent produire divers dérivés quinoloniques substitués .
Applications de recherche scientifique
La lomefloxacine a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans des études portant sur les antibiotiques fluoroquinolones.
Biologie : La lomefloxacine est utilisée dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antimicrobiens.
Médecine : Elle est utilisée dans les études cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections bactériennes.
Industrie : La lomefloxacine est utilisée dans le développement de nouvelles formulations et systèmes d'administration de médicaments
Mécanisme d'action
La lomefloxacine exerce ses effets en inhibant la réplication de l'ADN bactérien. Elle cible les enzymes bactériennes ADN gyrase et topoisomérase IV, qui sont essentielles pour la transcription et la réplication de l'ADN bactérien. En interférant avec ces enzymes, la lomefloxacine empêche les bactéries de se reproduire et conduit finalement à leur mort .
Comparaison Avec Des Composés Similaires
La lomefloxacine fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d'autres composés tels que la ciprofloxacine, la lévofloxacine et la moxifloxacine. Comparée à ces composés similaires, la lomefloxacine est unique en termes de structure chimique spécifique et d'effets indésirables associés à la phototoxicité et au système nerveux central . Bien que toutes les fluoroquinolones partagent un mécanisme d'action commun, les propriétés distinctes de la lomefloxacine la rendent adaptée à des applications cliniques spécifiques.
Liste des composés similaires
- Ciprofloxacine
- Lévofloxacine
- Moxifloxacine
- Témafloxacine
Propriétés
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lomefloxacin is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms. The bactericidal action of lomefloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
98079-51-7 | |
| Record name | Lomefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

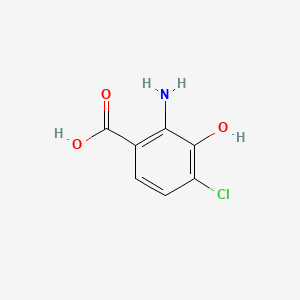
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1199880.png)
